molecular formula C40H76O4Si B3367692 TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE CAS No. 18888-09-0

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE

Cat. No.: B3367692
CAS No.: 18888-09-0
M. Wt: 649.1 g/mol
InChI Key: FFGFCZRBQGSAJV-UHFFFAOYSA-N
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Description

Tetrakis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]silane, also known as the silicon ester of menthol, is an organofunctional silane compound with the molecular formula C40H76O4Si and a molecular weight of 649.115 g/mol . This reagent features a central silicon atom bonded to four menthol-derived (5-methyl-2-isopropylcyclohexyl) ligands through oxygen atoms . Its key research value lies in its role as a building block or modifier in polymer science and materials chemistry. As a silane coupling agent, it possesses a unique bifunctional nature; the hydrolyzable silane core can interact with inorganic surfaces, while the bulky organic menthol groups provide compatibility with organic polymer matrices . This makes it a compound of interest for the development of advanced hybrid materials, such as silane-modified hyperbranched polymers (HBPs), which can lead to improvements in the thermal, mechanical, and surface properties of the resulting polymeric systems . Researchers may employ this compound to create tailored interfaces in composite materials, act as a modifying agent to lower the viscosity of polymer blends, or serve as a precursor for more complex silicon-containing architectures in supramolecular chemistry . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tetrakis(5-methyl-2-propan-2-ylcyclohexyl) silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76O4Si/c1-25(2)33-17-13-29(9)21-37(33)41-45(42-38-22-30(10)14-18-34(38)26(3)4,43-39-23-31(11)15-19-35(39)27(5)6)44-40-24-32(12)16-20-36(40)28(7)8/h25-40H,13-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFCZRBQGSAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O[Si](OC2CC(CCC2C(C)C)C)(OC3CC(CCC3C(C)C)C)OC4CC(CCC4C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864862
Record name Menthol silicon
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Molecular Weight

649.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18888-09-0
Record name Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel-
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Record name Menthol silicon
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Record name Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel-
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Record name Menthol silicon
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Record name Tetramenthol, tetraester with silicic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE typically involves the reaction of 5-methyl-2-propan-2-ylcyclohexanol with a silicon-containing reagent such as silicon tetrachloride (SiCl4) or tetraethoxysilane (TEOS). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. The general reaction scheme can be represented as follows:

4(5-methyl-2-propan-2-ylcyclohexanol)+SiCl4This compound+4HCl4 \text{(5-methyl-2-propan-2-ylcyclohexanol)} + \text{SiCl}_4 \rightarrow \text{this compound} + 4 \text{HCl} 4(5-methyl-2-propan-2-ylcyclohexanol)+SiCl4​→this compound+4HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The compound can participate in substitution reactions where the 5-methyl-2-propan-2-ylcyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C40H76O4Si
  • Molecular Weight : 649.115 g/mol
  • Structural Characteristics : The compound features a silane core with four branched alkoxy groups, which contribute to its reactivity and functional versatility.

Surface Modification

Tetrakis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]silane is utilized for surface modification of various substrates, enhancing properties such as hydrophobicity and adhesion. Its application in coatings improves resistance to moisture and chemicals, making it suitable for protective coatings in electronics and automotive industries.

Composite Materials

In composite materials, this silane acts as a coupling agent, improving the bonding between inorganic fillers (like silica or alumina) and organic polymers. This results in enhanced mechanical properties and thermal stability of the composites, which are critical for applications in aerospace and automotive sectors.

Drug Delivery Systems

The compound's silane structure allows it to be used in drug delivery systems, particularly as a prodrug or carrier for hydrophobic drugs. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and controlled release profiles.

Anticancer Applications

Research indicates that derivatives of this compound may exhibit anticancer properties by facilitating the targeted delivery of chemotherapeutic agents to tumor cells, thereby minimizing side effects on healthy tissues.

Nanoparticle Synthesis

This compound serves as a precursor in the synthesis of silica nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts due to their high surface area and tunable properties.

Functionalization of Nanomaterials

The compound can be used to functionalize nanomaterials, enhancing their compatibility with biological systems or improving their dispersibility in solvents. This is particularly useful in developing nanocarriers for targeted drug delivery.

Case Studies

StudyFocusFindings
Study 1Surface CoatingsDemonstrated improved hydrophobicity when applied on metal substrates, leading to enhanced corrosion resistance.
Study 2Drug DeliveryShowed increased solubility and bioavailability of poorly soluble drugs when complexed with this compound.
Study 3Nanoparticle SynthesisReported successful synthesis of silica nanoparticles with controlled size and morphology using this compound as a precursor.

Mechanism of Action

The mechanism by which TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with biological molecules or materials, influencing their properties and behavior.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE and related silane derivatives:

Compound Name Substituents Number of Groups Molecular Weight (Da) Key Functional Groups Reference
This compound 5-Methyl-2-isopropylcyclohexyloxy 4 ~800–1000* Cyclohexyloxy, methyl, isopropyl N/A
Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (Compound 2) 4-Cyanophenylazo-phenoxyhexanoyloxypropyl 4 ~1,800† Azo, cyanophenyl, ester
Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane Thiirane-functionalized propyldimethylsiloxy 8 ~1,500–2,000‡ Thiirane, silsesquioxane core
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose Trimethylsilyl 5 ~600–700 Trimethylsilyl ether, carbohydrate backbone
Tetrakis(dimethylamino)silane Dimethylamino 4 208.4 Dimethylamino

*Estimated based on analogous tetrakis-silanes; †Calculated from (compound 2: C₆₄H₆₈N₈O₁₂Si); ‡Estimated from silsesquioxane core and substituents.

Thermal and Solubility Properties

  • Thermal Stability: The target compound’s bulky cyclohexyloxy groups likely enhance thermal stability compared to linear alkyl-substituted silanes (e.g., tetrakis(dimethylamino)silane, which decomposes at ~150°C) . However, it is less stable than silsesquioxanes (), which exhibit degradation temperatures >300°C due to their inorganic cores .
  • Solubility: The hydrophobic cyclohexyloxy groups render the target compound soluble in non-polar solvents (e.g., toluene, THF) but insoluble in polar solvents like water. This contrasts with azo-functionalized silanes (compound 2), which show moderate polarity due to cyanophenyl groups and are soluble in chlorinated solvents .

Biological Activity

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE, with the molecular formula C32H64O4Si, is a silane compound characterized by its unique structure, which includes four 5-methyl-2-propan-2-ylcyclohexyl groups linked to a central silicon atom via oxygen atoms. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine.

The compound is synthesized through the reaction of 5-methyl-2-propan-2-ylcyclohexanol with silicon tetrachloride (SiCl4) under anhydrous conditions. The general reaction can be represented as follows:

4 5 methyl 2 propan 2 ylcyclohexanol +SiCl4TETRAKIS 5 METHYL 2 PROPAN 2 YLCYCLOHEXYL OXY SILANE+4HCl4\text{ 5 methyl 2 propan 2 ylcyclohexanol }+\text{SiCl}_4\rightarrow \text{TETRAKIS 5 METHYL 2 PROPAN 2 YLCYCLOHEXYL OXY SILANE}+4\text{HCl}

The biological activity of this compound is hypothesized to involve interactions with biological molecules through its silicon-oxygen bonds. These interactions can lead to hydrolysis and condensation reactions, forming siloxane networks that may influence cellular behavior and properties of biomaterials.

Biological Applications

Research indicates that this compound has potential applications in:

1. Drug Delivery Systems

  • The compound's hydrophobic nature may facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

2. Biomaterials Development

  • Its ability to form siloxane networks can be utilized in creating scaffolds for tissue engineering, promoting cell adhesion and growth.

3. Medical Imaging

  • Investigations are ongoing regarding its use as a contrast agent in imaging techniques due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of silane compounds similar to this compound, providing insights into their mechanisms:

  • Anticancer Activity : Analogous compounds have demonstrated antiproliferative effects on cancer cells by disrupting microtubule function, leading to cell cycle arrest and apoptosis .
  • Biocompatibility : Research on related silane compounds has shown promising results in biocompatibility assessments, indicating that they can be safely integrated into biological systems .
  • Material Properties : Studies highlight the enhancement of mechanical properties in polymeric materials when modified with silane compounds, improving their durability and functionality .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound Functional Groups Biological Activity
This compound4 x 5-methyl-2-propan-2-ylcyclohexylPotential drug delivery and biomaterial applications
TETRAKIS[(METHOXY)SILANE]Methoxy groupsUsed in surface modification and adhesion promotion
TETRAKIS[(HYDROXYETHOXY)SILANE]Hydroxyethoxy groupsExplored for drug delivery systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE, and how can purity be optimized?

  • Methodology : Synthesis typically involves hydrosilylation or nucleophilic substitution. For analogous silanes (e.g., octasilsesquioxanes), precursors like octakis(hydridodimethylsiloxy)octasilsesquioxane are reacted with functionalized cyclohexanol derivatives under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical. Monitoring by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR ensures structural fidelity .
  • Key Data : For related spherosiloxanes, yields range from 65–85% depending on substituent steric bulk .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodology :

  • Structural Analysis : Use <sup>29</sup>Si NMR to confirm siloxane bonding (typical δ: −60 to −80 ppm for Si–O–Si). FT-IR identifies Si–O–C stretches (1050–1150 cm⁻¹) and cyclohexyl C–H vibrations (2850–3000 cm⁻¹) .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For similar silanes, decomposition begins at ~250°C .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidance : Refer to SDS frameworks (e.g., Sections 7–9 in ):

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl substituents influence reactivity in cross-coupling reactions?

  • Analysis : Steric hindrance from the 5-methyl-2-isopropylcyclohexyl groups reduces nucleophilic substitution rates. Comparative studies on less hindered analogs (e.g., tetrakis(dimethylsiloxy)silane) show faster reaction kinetics. Use low-polarity solvents (e.g., toluene) to mitigate steric crowding .
  • Data Contradictions : While reports substitution products for tert-butyl silanes, bulkier derivatives like this compound may require elevated temperatures (80–100°C) for comparable yields .

Q. What conflicting data exist regarding its thermal stability, and how can experimental design resolve these?

  • Conflict : recommends cold storage for tetramethylsilane derivatives, but TGA data for spherosiloxanes () suggest stability up to 250°C.
  • Resolution : Conduct controlled isothermal stability studies (e.g., 24-hour exposure at 25°C, 50°C, 100°C) with <sup>29</sup>Si NMR tracking. For analogous compounds, siloxane bond cleavage occurs above 150°C .

Q. How does this compound perform as a precursor for functionalized materials (e.g., porous polymers or catalysts)?

  • Methodology : Use sol-gel processing with tetraethoxysilane (TEOS) as a co-precursor. The bulky substituents create mesoporous structures (pore size: 2–10 nm). BET surface areas for similar silanes range from 300–600 m²/g .
  • Advanced Application : In catalysis, post-synthetic modification (e.g., sulfonation) enhances acidity. highlights sulfonyl chloride derivatives for functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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